N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: This compound has a similar structure but differs in the position of the oxo group.
Tricyclo[8.4.0.0(3,8)]dodecane: This compound shares the tricyclic core but has different substituents.
Uniqueness
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties .
Biological Activity
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C17H23N5O3, with a molecular weight of approximately 345.40 g/mol. Its structure includes:
- Cyclohexyl group
- Ethoxypropyl substituent
- Imino and carboxamide functionalities
These structural features contribute to its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cellular systems. The presence of nitrogen atoms in its tricyclic framework suggests potential interactions with biological macromolecules, which may lead to various pharmacological effects.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising findings:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antitumor properties. The compound's ability to enhance the efficacy of chemotherapeutic agents has been noted in various in vitro and in vivo models.
- Mechanistic Insights : The mechanisms through which this compound exerts its effects are still under investigation. Initial findings suggest that it may influence cellular pathways related to apoptosis and cell proliferation.
- Potential Therapeutic Applications : Given its unique structure and reactivity, N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo may have applications in treating various cancers or other diseases where modulation of cellular growth is beneficial.
Case Studies
Several case studies have focused on the biological effects of similar compounds:
Study | Findings |
---|---|
Study 1 | Investigated the antitumor effects of triazatricyclic compounds in mouse models; found significant tumor reduction when combined with standard chemotherapy agents (e.g., CCNU). |
Study 2 | Explored the interaction of similar compounds with DNA repair enzymes; suggested potential for enhancing radiosensitivity in cancer therapy. |
Study 3 | Evaluated the pharmacokinetics and toxicity profiles of related derivatives; indicated favorable safety margins at therapeutic doses. |
Properties
IUPAC Name |
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-3-32-14-8-13-28-20(25)18(23(30)26-17-10-5-4-6-11-17)15-19-22(28)27-21-16(2)9-7-12-29(21)24(19)31/h7,9,12,15,17,25H,3-6,8,10-11,13-14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXXCZFKMJNSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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